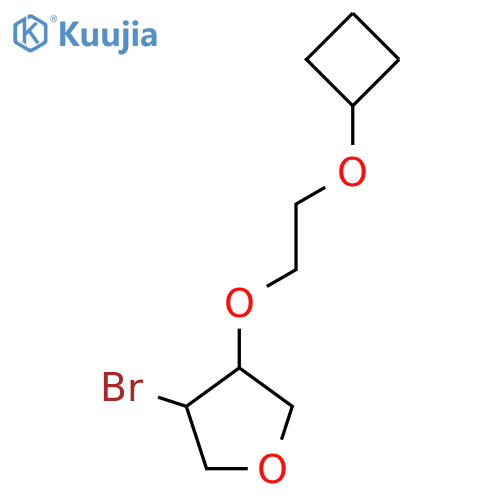Cas no 2028980-27-8 (3-bromo-4-(2-cyclobutoxyethoxy)oxolane)

3-bromo-4-(2-cyclobutoxyethoxy)oxolane 化学的及び物理的性質
名前と識別子
-
- 3-bromo-4-(2-cyclobutoxyethoxy)oxolane
- 2028980-27-8
- EN300-1136082
-
- インチ: 1S/C10H17BrO3/c11-9-6-12-7-10(9)14-5-4-13-8-2-1-3-8/h8-10H,1-7H2
- InChIKey: GSHJTOYTFFYASU-UHFFFAOYSA-N
- ほほえんだ: BrC1COCC1OCCOC1CCC1
計算された属性
- せいみつぶんしりょう: 264.03611g/mol
- どういたいしつりょう: 264.03611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-bromo-4-(2-cyclobutoxyethoxy)oxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1136082-0.1g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1136082-10g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 95% | 10g |
$4236.0 | 2023-10-26 | |
| Enamine | EN300-1136082-0.05g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1136082-0.5g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1136082-1.0g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1136082-0.25g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1136082-1g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1136082-2.5g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1136082-5g |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane |
2028980-27-8 | 95% | 5g |
$2858.0 | 2023-10-26 |
3-bromo-4-(2-cyclobutoxyethoxy)oxolane 関連文献
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
9. Back matter
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-bromo-4-(2-cyclobutoxyethoxy)oxolaneに関する追加情報
Professional Introduction to Compound with CAS No. 2028980-27-8 and Product Name: 3-bromo-4-(2-cyclobutoxyethoxy)oxolane
The compound with the CAS number 2028980-27-8 and the product name 3-bromo-4-(2-cyclobutoxyethoxy)oxolane represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of both bromine and cycloalkyl ether functionalities makes it a versatile intermediate for various chemical transformations, offering researchers a valuable tool for constructing complex molecular architectures.
In recent years, the demand for innovative intermediates in pharmaceutical synthesis has surged, driven by the need for more efficient and selective synthetic routes. The 3-bromo-4-(2-cyclobutoxyethoxy)oxolane molecule stands out as a promising candidate due to its ability to serve as a precursor for multiple pharmacophores. Its oxolane ring, a cyclic ether with a five-membered structure, provides stability while allowing for facile modifications at the substituent positions. This structural motif is particularly attractive in medicinal chemistry, where it can be leveraged to enhance binding affinity and metabolic stability in drug candidates.
The bromine atom at the 3-position of the oxolane ring is a key feature that facilitates various coupling reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These reactions are cornerstone techniques in modern drug synthesis, enabling the introduction of aryl or amino groups with high precision. The 2-cyclobutoxyethoxy moiety further enhances the compound's utility by providing a bulky, lipophilic group that can improve solubility and membrane permeability in drug molecules. This combination of functional groups makes 3-bromo-4-(2-cyclobutoxyethoxy)oxolane an ideal building block for designing novel therapeutic agents.
Recent studies have highlighted the importance of oxolane derivatives in pharmaceutical research. For instance, modifications of the oxolane ring have been shown to improve pharmacokinetic properties such as bioavailability and half-life. The 3-bromo-4-(2-cyclobutoxyethoxy)oxolane derivative exemplifies this trend by integrating functionalities that are known to enhance drug-like characteristics. Researchers have utilized this compound to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding assays. The versatility of its structure allows for rapid diversification of molecular libraries, accelerating the discovery process.
The cycloalkyl ether component in 3-bromo-4-(2-cyclobutoxyethoxy)oxolane is particularly noteworthy for its role in modulating physicochemical properties. Cycloalkyl ethers are known to improve oral bioavailability by reducing metabolic clearance rates. This effect is attributed to their resistance to enzymatic degradation by cytochrome P450 enzymes. In clinical trials, compounds incorporating cycloalkyl ether moieties have demonstrated improved pharmacological profiles compared to their linear ether counterparts. The incorporation of such groups into drug candidates can thus be a strategic approach to enhance therapeutic efficacy.
The synthetic utility of 3-bromo-4-(2-cyclobutoxyethoxy)oxolane extends beyond pharmaceutical applications. It has been employed in materials science for the development of novel polymers and liquid crystals. The oxolane ring's rigidity and stability make it an excellent candidate for constructing high-performance materials with specific optical or electronic properties. Additionally, its reactivity allows for further functionalization, enabling the creation of hybrid materials that combine organic and inorganic characteristics. This dual functionality underscores the compound's broad applicability across multiple scientific disciplines.
In conclusion, 3-bromo-4-(2-cyclobutoxyethoxy)oxolane (CAS No. 2028980-27-8) represents a significant contribution to modern chemical synthesis and drug development. Its unique structural features—combining a brominated oxolane ring with a cycloalkyl ether substituent—make it a versatile intermediate with wide-ranging applications. As research continues to uncover new synthetic pathways and pharmacological targets, compounds like this will play an increasingly crucial role in advancing both academic research and industrial innovation.
2028980-27-8 (3-bromo-4-(2-cyclobutoxyethoxy)oxolane) 関連製品
- 2171845-29-5(O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)
- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)
- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)
- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 338755-04-7(1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)
- 126931-29-1(4-(t-Butyldimethylsilyloxy)cyclohexanol)
- 867340-26-9(2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid)
- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)